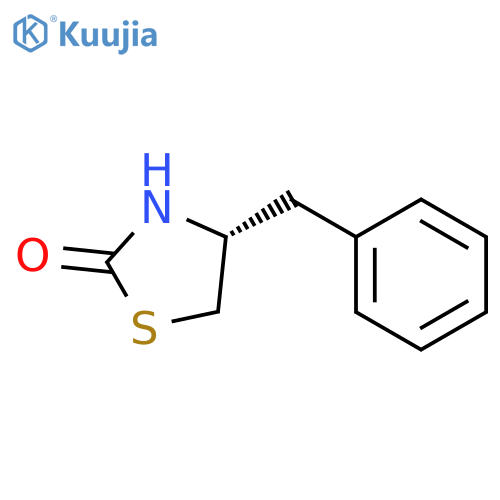Cas no 1217647-47-6 ((R)-4-Benzyl-1,3-thiazolidine-2-one)

1217647-47-6 structure
商品名:(R)-4-Benzyl-1,3-thiazolidine-2-one
CAS番号:1217647-47-6
MF:C10H11NOS
メガワット:193.265441179276
MDL:MFCD06796568
CID:2197593
PubChem ID:25417899
(R)-4-Benzyl-1,3-thiazolidine-2-one 化学的及び物理的性質
名前と識別子
-
- (R)-4-benzyl-thiazolidin-2-one
- (R)-4-Benzyl-1,3-thiazolidine-2-one
- AS-37036
- (R)-4-Benzylthiazolidin-2-one
- MFCD06796568
- CS-0172732
- 2-Thiazolidinone, 4-(phenylmethyl)-, (4R)-
- AKOS022179021
- 1217647-47-6
- DB-336241
- (4R)-4-benzyl-1,3-thiazolidin-2-one
-
- MDL: MFCD06796568
- インチ: InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
- InChIKey: HOTCRDXCVRFUOW-SECBINFHSA-N
- ほほえんだ: O=C1SC[C@@H](CC2=CC=CC=C2)N1
計算された属性
- せいみつぶんしりょう: 193.05613515g/mol
- どういたいしつりょう: 193.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.2±0.1 g/cm3
(R)-4-Benzyl-1,3-thiazolidine-2-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Room temperature
(R)-4-Benzyl-1,3-thiazolidine-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 56487-0.25/G |
(R)-4-BENZYL-1,3-THIAZOLIDINE-2-ONE |
1217647-47-6 | 97% | 0.25g |
$59 | 2023-09-17 | |
| abcr | AB168858-1 g |
(R)-4-Benzyl-1,3-thiazolidine-2-one, 97%; . |
1217647-47-6 | 97% | 1 g |
€209.40 | 2023-07-20 | |
| Chemenu | CM372547-5g |
(R)-4-Benzylthiazolidin-2-one |
1217647-47-6 | 95%+ | 5g |
$392 | 2023-03-04 | |
| Alichem | A059005169-25g |
(R)-4-Benzylthiazolidin-2-one |
1217647-47-6 | 95% | 25g |
$2009.90 | 2023-09-04 | |
| AstaTech | 56487-1/G |
(R)-4-BENZYL-1,3-THIAZOLIDINE-2-ONE |
1217647-47-6 | 97% | 1g |
$99 | 2023-09-17 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB37955-25g |
(R)-4-Benzyl-1,3-thiazolidine-2-one |
1217647-47-6 | 97% | 25g |
9643.00 | 2021-06-01 | |
| Fluorochem | 040471-1g |
R)-4-Benzyl-1,3-thiazolidine-2-one |
1217647-47-6 | 97% | 1g |
£124.00 | 2022-03-01 | |
| Chemenu | CM372547-250mg |
(R)-4-Benzylthiazolidin-2-one |
1217647-47-6 | 95%+ | 250mg |
$59 | 2023-03-04 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB37955-25g |
(R)-4-Benzyl-1,3-thiazolidine-2-one |
1217647-47-6 | 97% | 25g |
¥9643 | 2023-09-15 | |
| Ambeed | A451923-5g |
(R)-4-Benzylthiazolidin-2-one |
1217647-47-6 | 95+% | 5g |
$323.0 | 2024-04-25 |
(R)-4-Benzyl-1,3-thiazolidine-2-one 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
1217647-47-6 ((R)-4-Benzyl-1,3-thiazolidine-2-one) 関連製品
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1217647-47-6)(R)-4-Benzyl-1,3-thiazolidine-2-one

清らかである:99%
はかる:5g
価格 ($):291.0